molecular formula C18H19ClN2O5S B2548020 5-chloro-N-(4-(methylsulfonyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903569-93-6

5-chloro-N-(4-(methylsulfonyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2548020
CAS RN: 1903569-93-6
M. Wt: 410.87
InChI Key: ZXFUTRGKPPHKJC-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(methylsulfonyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

Nicotinamide Derivatives and Biological Activity Nicotinamide and its derivatives have been extensively studied for their role in biological systems and potential therapeutic applications. Nicotinamide derivatives, including various compounds with substitutions similar in nature to the target compound, have shown activity against a range of conditions such as pellagra and have been investigated for their metabolic pathways in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947). These studies suggest the potential for such compounds to interact with biological systems in significant ways, possibly involving metabolic modulation or therapeutic effects against specific deficiencies or diseases.

Sulfonamides and Antimicrobial Activity Sulfonamides, characterized by the sulfonamide group present in the compound, are known for their antimicrobial properties. Research on various sulfonamide compounds has demonstrated their effectiveness against a range of microbial pathogens. The synthesis and antimicrobial activity of certain sulfonamide-containing heterocycles based on pyrazole have been explored, showing that these compounds possess notable antibacterial and antifungal properties (Gad-Elkareem & El-Adasy, 2010). This implies that the sulfonamide group in the target compound could confer similar properties, making it a candidate for antimicrobial research.

Pyran Derivatives and Chemical Synthesis The tetrahydro-2H-pyran-4-yl group is a significant structural feature in various chemical synthesis processes. Compounds containing the pyran ring have been involved in the synthesis of valuable chemical entities, including pharmaceuticals and agrochemicals. For instance, the catalytic activity of tin porphyrin supported on MIL-101 in the trimethylsilylation of alcohols and phenols, utilizing derivatives of pyran, has shown excellent yields under mild conditions (Zadehahmadi et al., 2015). This highlights the utility of pyran derivatives in facilitating efficient chemical transformations, suggesting potential research applications of the target compound in material science or synthetic chemistry.

properties

IUPAC Name

5-chloro-N-(4-methylsulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-27(23,24)15-4-2-13(3-5-15)21-17(22)12-10-16(19)18(20-11-12)26-14-6-8-25-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFUTRGKPPHKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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